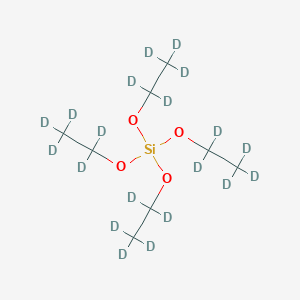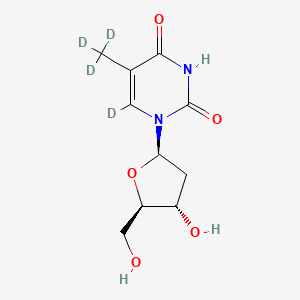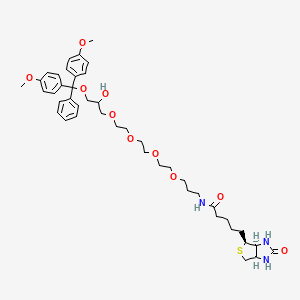
3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one
Übersicht
Beschreibung
3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H3Cl2F4N3O2 and its molecular weight is 344.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound has been used in the synthesis of various radiolabeled compounds for positron emission tomography (PET) imaging, demonstrating high in vitro affinity and selectivity for specific receptors, such as peripheral benzodiazepine receptors (PBRs). This indicates its potential application in imaging and studying neurodegenerative disorders through PET scans (Fookes et al., 2008).
Radioligand Development
Another study developed a novel pyridopyrimidin-4-one derivative as a radioligand for arginine vasopressin 1B (V1B) receptor, showing high binding affinities and antagonistic activity at the human V1B receptor. This compound, including a similar structural framework, demonstrated potential as a clinical biomarker for determining the occupancy of the V1B receptor during drug development or for monitoring levels of the V1B receptor in diseased conditions (Koga et al., 2016).
Herbicide Metabolism Study
The compound has also been involved in studies of herbicide metabolism. For instance, a study on the metabolic fate of epyrifenacil in rats revealed the compound's bioactivity and metabolic pathways, indicating its potential environmental impact and safety profile (Sakurai et al., 2021).
Eigenschaften
IUPAC Name |
3-chloro-1-(2-chloro-5-fluoropyrimidin-4-yl)oxy-5-(trifluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F4N3O2/c11-5-1-4(10(14,15)16)3-19(8(5)20)21-7-6(13)2-17-9(12)18-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFLYRFYQGPHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1C(F)(F)F)OC2=NC(=NC=C2F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F4N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-((2-chloro-5-fluoropyrimidin-4-yl)oxy)-5-(trifluoromethyl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)





